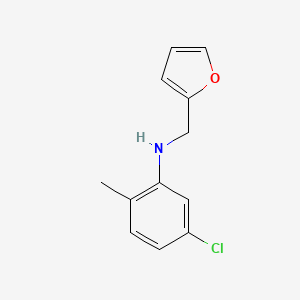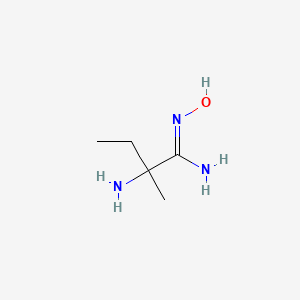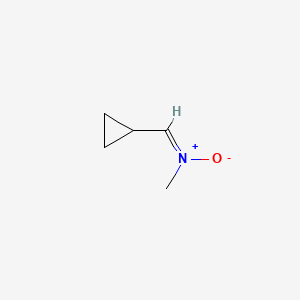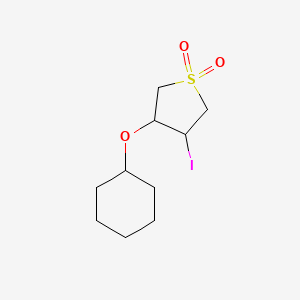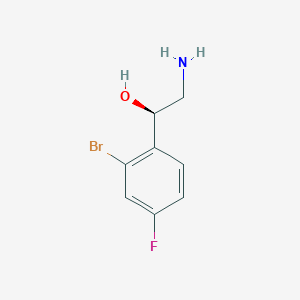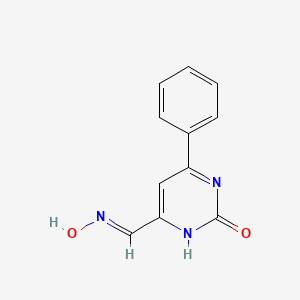
(E)-2-Oxo-6-phenyl-1,2-dihydropyrimidine-4-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Oxo-6-phenyl-1,2-dihydropyrimidine-4-carbaldehyde oxime is a compound belonging to the class of oximes, which are characterized by the presence of a carbon-nitrogen double bond (C=N) with an attached hydroxyl group (OH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Oxo-6-phenyl-1,2-dihydropyrimidine-4-carbaldehyde oxime typically involves the reaction of an aldehyde or ketone with hydroxylamine. The reaction is carried out under mild conditions, often in aqueous media, and can be catalyzed by aniline or phenylenediamine derivatives . The oxime ligation is a reliable and versatile conjugation technique due to its high chemoselectivity and hydrolytic stability .
Industrial Production Methods
Industrial production methods for oximes, including this compound, often involve the use of acyl halides or anhydrides to form oxime esters, which are then converted to the desired oxime through hydrolysis . This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Oxo-6-phenyl-1,2-dihydropyrimidine-4-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime can participate in nucleophilic substitution reactions to form oxime ethers.
Common Reagents and Conditions
Common reagents used in these reactions include hydrosilanes for reduction, and acyl halides or anhydrides for substitution reactions . The reactions are typically carried out under mild conditions, often in the presence of catalysts such as tris(pentafluorophenyl)borane .
Major Products
The major products formed from these reactions include nitroso compounds, amines, and oxime ethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(E)-2-Oxo-6-phenyl-1,2-dihydropyrimidine-4-carbaldehyde oxime has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including antibiotics and anticancer agents.
Organic Synthesis: The compound is used in the synthesis of heterocyclic compounds and as a building block for more complex molecules.
Materials Science: It is used in the development of new materials with unique properties, such as polymers and hydrogels.
Mechanism of Action
The mechanism of action of (E)-2-Oxo-6-phenyl-1,2-dihydropyrimidine-4-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. For example, oximes are known to reactivate acetylcholinesterase, an enzyme that is inhibited by organophosphate compounds . This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the cleavage of the phosphate group and restoration of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-2-Oxo-6-phenyl-1,2-dihydropyrimidine-4-carbaldehyde oxime include other oximes such as pralidoxime, obidoxime, and methoxime . These compounds share the characteristic oxime functional group and have similar reactivity and applications.
Uniqueness
What sets this compound apart is its specific structure, which includes a dihydropyrimidine ring and a phenyl group. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H9N3O2 |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
6-[(E)-hydroxyiminomethyl]-4-phenyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C11H9N3O2/c15-11-13-9(7-12-16)6-10(14-11)8-4-2-1-3-5-8/h1-7,16H,(H,13,14,15)/b12-7+ |
InChI Key |
YKWAHYNYEWZOPG-KPKJPENVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC(=C2)/C=N/O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC(=C2)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


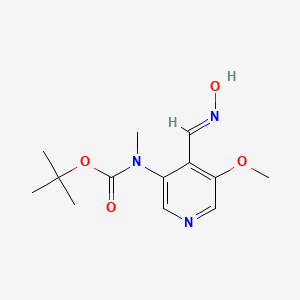
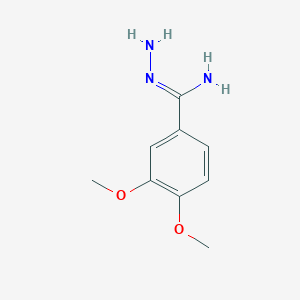
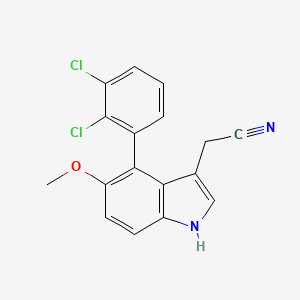

![(6E)-6-[amino(nitro)methylidene]-1H-pyridine-2-carboximidamide](/img/structure/B13082815.png)
![2-[(Methylamino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B13082826.png)
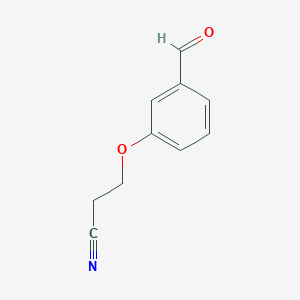
![8-Methyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B13082837.png)
